molecular formula C8H16ClNO3 B1442850 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride CAS No. 1220031-60-6

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride

Cat. No.: B1442850
CAS No.: 1220031-60-6
M. Wt: 209.67 g/mol
InChI Key: VYIBJLDJDNWODQ-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. . This compound is characterized by the presence of a pyrrolidine ring and a methoxyacetate group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride typically involves the reaction of pyrrolidine with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, the compound is believed to modulate neurotransmitter systems and enhance synaptic plasticity, leading to improved cognitive function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cholinergic and glutamatergic signaling pathways.

Comparison with Similar Compounds

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidinylmethyl acetate: Lacks the methoxy group, which may result in different chemical and biological properties.

    Methoxyacetate derivatives: Compounds with similar methoxyacetate groups but different substituents on the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

pyrrolidin-3-ylmethyl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-5-7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBJLDJDNWODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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